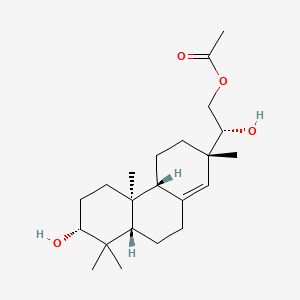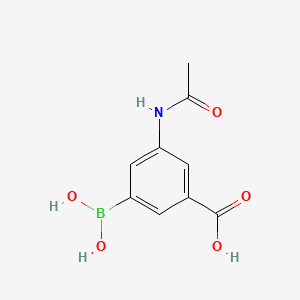![molecular formula C11H17ClN6O4 B562171 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride CAS No. 84499-63-8](/img/structure/B562171.png)
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is a synthetic compound with the molecular formula C11H17ClN6O4 and a molecular weight of 332.74 g/mol . It is a prodrug of Acyclovir, which means it is metabolized in the body to produce the active antiviral agent Acyclovir . This compound is primarily used in research settings, particularly in the fields of proteomics and virology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride involves several steps:
Starting Materials: The synthesis begins with guanine and alpha-L-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release Acyclovir.
Oxidation: It can undergo oxidation reactions, particularly at the guanine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acyclovir and alpha-L-alanine.
Oxidation: Oxidized derivatives of guanine.
Substitution: Substituted guanine derivatives.
Scientific Research Applications
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Employed in studies of antiviral mechanisms and the metabolism of prodrugs.
Medicine: Investigated for its potential therapeutic effects and as a precursor to Acyclovir in antiviral treatments.
Industry: Utilized in the development of new antiviral agents and in the production of research reagents.
Mechanism of Action
The mechanism of action of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride involves its conversion to Acyclovir in the body. Acyclovir then inhibits viral DNA synthesis by incorporating into the viral DNA chain and terminating its elongation. This action targets viral DNA polymerase, thereby preventing the replication of viral DNA .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: The active form of the prodrug.
Ganciclovir: Another antiviral agent with a similar mechanism of action.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Uniqueness
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is unique due to its specific structure, which allows it to be a prodrug of Acyclovir. This structural feature enhances its solubility and bioavailability compared to Acyclovir .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGHNFMPOOXTM-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675540 |
Source


|
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-63-8 |
Source


|
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)



![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)







